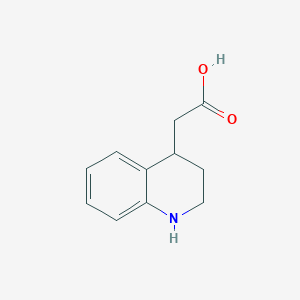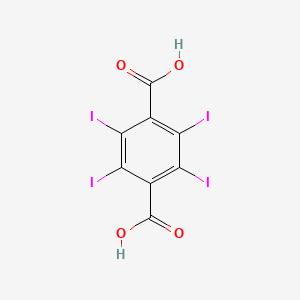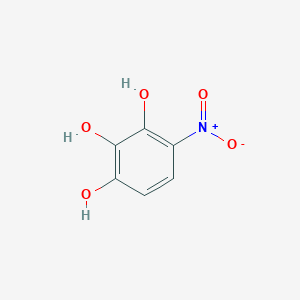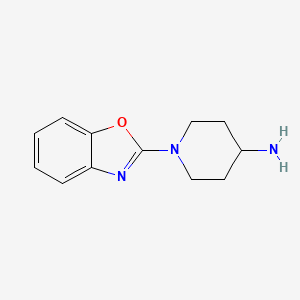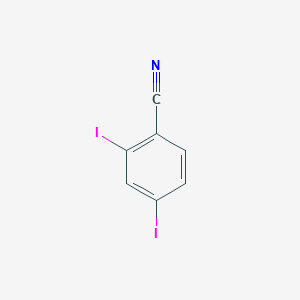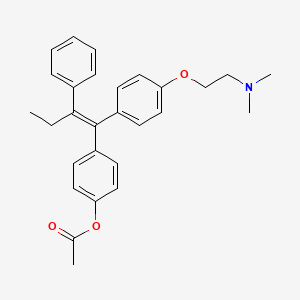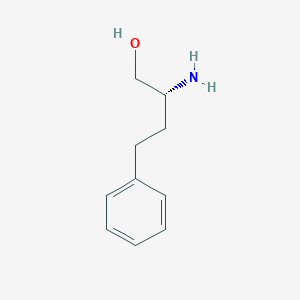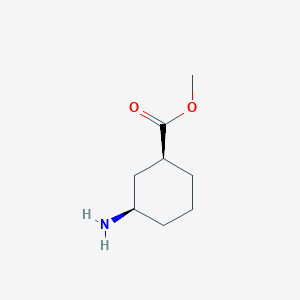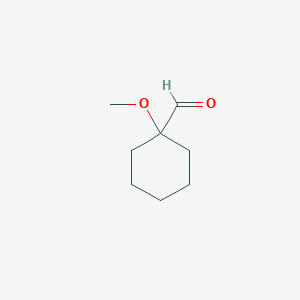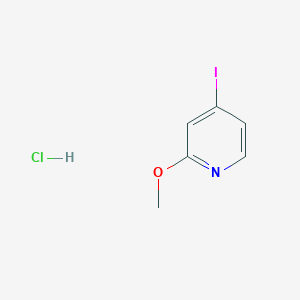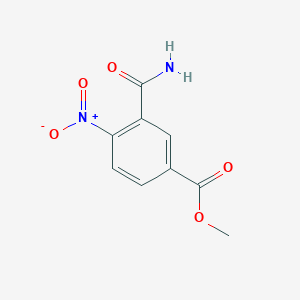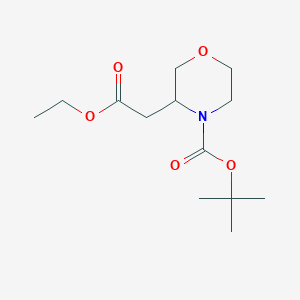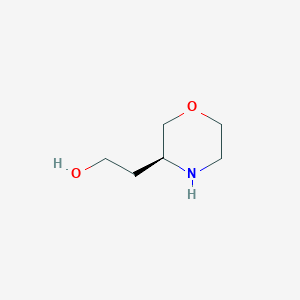![molecular formula C7H9IO2 B3283092 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 76140-13-1](/img/structure/B3283092.png)
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Descripción general
Descripción
“4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H9IO2 . It has an average mass of 252.050 Da and a monoisotopic mass of 251.964722 Da . The molecule contains a total of 20 bonds .
Molecular Structure Analysis
The molecular structure of “4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has 3 defined stereocentres .Physical And Chemical Properties Analysis
“4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” has a density of 1.9±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.4±3.0 kJ/mol . The compound is a powder with a melting point of 133-136°C .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is used in the synthesis of various complex compounds. For example, its reaction with trimethylsilyl iodide, followed by refluxing with ethanol, can yield ethyl cis-5-iodo-2-methylcyclohexane-1-carboxylate, an attractant for fruit flies (Avery et al., 1994). Additionally, it plays a role in the formation of fused and bridged oxabicyclooctanes via cationic iodocyclization (Nichols, 2003).
Insect Pheromone and Plant Growth Regulator Synthesis
This compound is a key structural element in biologically important compounds like insect pheromones and plant growth regulators. It has been utilized as an initial compound for synthesizing oxygen heterocyclic natural molecules, including pyran or furan series (Ievlev et al., 2016).
Development of Herbicides
Research also involves the development of herbicides using derivatives of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. Specific modifications of this compound have shown inhibitory effects on the radicle growth of certain plants, suggesting potential herbicidal applications (Costa et al., 1999).
Catalytic Synthesis
In catalytic synthesis, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one derivatives are synthesized through processes like [3+2]-cycloaddition, involving platinum-containing carbonyl ylides, yielding compounds with high enantiomeric excesses (Ishida et al., 2010).
Structural Analysis
Structural analysis and crystallography studies also utilize this compound. For instance, the crystal structures of bicyclic oxalactams, including derivatives of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, have been determined to understand their molecular configurations and interactions (Gu et al., 1986).
Safety and Hazards
When handling “4-Iodo-6-oxabicyclo[3.2.1]octan-7-one”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of edoxaban , a compound that exhibits an inhibitory effect on activated blood coagulation factor X (also referred to as activated factor X or FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Propiedades
IUPAC Name |
4-iodo-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFLEWPYOOJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

